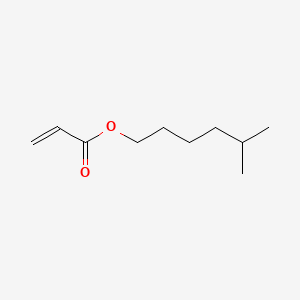

Isoheptyl acrylate

Description

Contextualization within Acrylate (B77674) Chemistry Studies

Acrylate esters form a broad class of monomers that are extensively studied due to their ability to undergo polymerization to form a wide array of materials. ontosight.ai Isoheptyl acrylate is situated within this family as a monomer that contributes flexibility, hydrophobicity, and good adhesive properties to polymers. ontosight.aiontosight.ai Research often compares the properties of polymers made from this compound with those derived from other acrylate esters, such as isooctyl acrylate, to understand the effect of the alkyl chain length and branching on the final material characteristics. umons.ac.be The reactivity of the acrylate group allows for its participation in various polymerization techniques, making it a versatile building block in polymer synthesis. ontosight.ai

Significance as a Monomer in Polymer Science and Materials Research

The significance of this compound as a monomer lies in its ability to tailor the properties of polymers for specific applications. Its inclusion in a polymer chain can influence key characteristics such as the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. uliege.be This is a critical parameter in the design of materials like adhesives, coatings, and sealants. ontosight.aiontosight.ai

Academic research has explored the use of this compound in the synthesis of various types of polymers, including:

Pressure-sensitive adhesives: The properties of this compound make it a suitable monomer for creating adhesives that stick with light pressure. smolecule.com

Coatings: It is used in the formulation of paints and coatings to enhance flexibility and durability. ontosight.aismolecule.com

Plastics: As a monomer, it contributes to the flexibility and strength of certain plastics. ontosight.aiontosight.ai

The ongoing research into this compound and its copolymers continues to uncover new possibilities for creating advanced materials with tailored functionalities. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

1434638-53-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

5-methylhexyl prop-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-10(11)12-8-6-5-7-9(2)3/h4,9H,1,5-8H2,2-3H3 |

InChI Key |

BUIZICPOJVBQGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Isoheptyl Acrylate

Esterification Synthesis Routes

Esterification is a fundamental process in organic chemistry for the synthesis of esters. For isoheptyl acrylate (B77674), this typically involves the reaction of acrylic acid with an isoheptyl alcohol or a related isomer like isooctanol.

Acid-Catalyzed Esterification (e.g., Acrylic Acid with Isooctanol/Isoheptanol)

Direct esterification of acrylic acid with an alcohol such as isoheptanol or isooctanol is a common industrial method for producing the corresponding acrylate ester. prepchem.comontosight.ai This reaction is typically catalyzed by a strong acid. Common catalysts include sulfuric acid and p-toluenesulfonic acid. google.com The reaction involves heating the acrylic acid and alcohol in the presence of the acid catalyst. To drive the reaction toward the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation with a solvent like toluene. google.com

The general chemical equation for this reaction is: CH₂=CHCOOH + R-OH ⇌ CH₂=CHCOOR + H₂O (where R-OH is isoheptanol or isooctanol)

In a typical process, acrylic acid and the alcohol (e.g., 2-ethylhexanol, an isomer of isooctanol) are mixed with a polymerization inhibitor to prevent the highly reactive acrylate from polymerizing. guidechem.com The mixture is then heated with the acid catalyst. google.com The yield and reaction rate are influenced by factors such as the molar ratio of reactants, catalyst concentration, and reaction temperature. For instance, in the synthesis of 2-ethylhexyl acrylate, a molar ratio of acrylic acid to 2-ethylhexanol of 1:1.1 has been used with ethanesulfonic acid as a catalyst at 120°C. guidechem.com

Ester Exchange Methods (e.g., Methyl Acrylate with Isooctanol)

Transesterification, or ester exchange, is an alternative route for synthesizing isoheptyl acrylate. This method involves the reaction of a readily available acrylate ester, such as methyl acrylate or ethyl acrylate, with isoheptanol or isooctanol. nih.govgantrade.com This reaction is also typically catalyzed by an acid or a base. nih.gov Organometallic compounds, like dialkyltin oxides, can also serve as effective catalysts for this transformation. google.com

The general reaction is: CH₂=CHCOOR' + R-OH ⇌ CH₂=CHCOOR + R'-OH (where R'-OH is a simple alcohol like methanol (B129727) and R-OH is isoheptanol or isooctanol)

An advantage of this method is that the starting materials, like methyl acrylate, are volatile, which allows for easier separation of the desired higher-boiling this compound. gantrade.com The reaction is driven to completion by removing the lower-boiling alcohol (e.g., methanol) as it is formed. google.com For example, the synthesis of isooctyl acrylate can be achieved through the transesterification of methyl acrylate with 2-ethylhexanol. guidechem.com In one documented process, a molar ratio of methyl acrylate to 2-ethylhexanol of 3:1 was used at a reaction temperature of 227-228°C, resulting in a 97% yield. guidechem.com

Process Optimization and Green Chemistry Approaches

In recent years, significant efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of this compound and other acrylate esters. These approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Minimizing Environmental Impact in Synthesis (e.g., One-Pot Processes, Biobased Feedstocks)

The use of biobased feedstocks is another key aspect of green chemistry. For example, 2-octanol (B43104) derived from plant sources can be used to produce biobased 2-octyl acrylate. google.com This reduces the reliance on fossil fuels and can lead to a more sustainable product lifecycle. The synthesis of such bio-based acrylates can be achieved through the acid-catalyzed esterification of bio-derived 2-octanol with acrylic acid. google.com

Catalyst Selection and Activity in Multi-step Synthesis

The choice of catalyst is crucial for an efficient and environmentally friendly synthesis. While traditional homogeneous acid catalysts like sulfuric acid are effective, they are often corrosive, difficult to separate from the product, and can lead to waste. core.ac.uk To overcome these issues, solid acid catalysts are being increasingly explored. These heterogeneous catalysts, such as ion-exchange resins and sulfated metal oxides, are easier to separate from the reaction mixture and can often be recycled and reused. core.ac.ukchemra.com

For instance, sulfated zirconia promoted with iron has been shown to be an effective heterogeneous catalyst for the esterification of acrylic acid with 2-ethylhexanol. core.ac.uk Studies have also investigated the use of various homogeneous and heterogeneous catalysts for the esterification of acrylic acid with ethanol, providing insights into catalyst performance that can be applied to the synthesis of larger acrylates. researchgate.net Selenium-containing microgel catalysts have also shown promise for the one-step synthesis of acrylic acid and its esters from acrolein under mild conditions. openreviewhub.org

Reaction Condition Control (Temperature, Pressure, Vacuum)

Careful control of reaction conditions such as temperature, pressure, and vacuum is essential for maximizing the yield and purity of this compound while minimizing side reactions like polymerization.

The esterification reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can promote polymerization of the acrylate product. Therefore, a balance must be struck. For example, the synthesis of 2-ethylhexyl acrylate has been performed at temperatures around 90-120°C. google.comcore.ac.uk

Applying a vacuum is a common technique used to remove water or the lower-boiling alcohol byproduct, which drives the equilibrium towards the formation of the desired ester. A multi-step vacuum process can be employed, gradually increasing the vacuum and temperature to optimize the reaction progress. For example, a process for preparing isooctyl acrylate involves a staged reaction where the vacuum is increased from -38.0 kPa to -72.5 kPa while the temperature is raised from 88.0°C to 107.0°C over several hours. google.com This controlled approach helps to efficiently remove water while minimizing the loss of reactants and products.

Raw Material Utilization and Resource Efficiency

The principal raw materials for the direct esterification process are acrylic acid and isoheptyl alcohol. google.com The reaction is typically facilitated by an acid catalyst to achieve viable reaction rates. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, the industry is increasingly exploring heterogeneous solid acid catalysts to simplify separation and reduce corrosive waste streams. core.ac.uk The selection of the catalyst is crucial as it influences not only the reaction speed but also the formation of by-products. core.ac.ukresearchgate.net

Process optimization strategies are key to enhancing resource efficiency. One critical parameter is the molar ratio of the reactants. An excess of one reactant, typically the alcohol, can be used to shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant, acrylic acid. guidechem.com However, this necessitates an efficient downstream process to recover and recycle the unreacted alcohol. google.com

Modern production facilities often employ continuous production processes over batch reactors to improve control, yield, and efficiency. google.com A patented preparation process highlights a multi-step vacuum reaction at controlled temperatures, which enhances the esterification rate while minimizing side reactions and preventing the formation of polyesters, thus improving the yield of the target product. google.com This controlled environment ensures that energy and raw materials are used more effectively. google.comwipo.int Furthermore, the trend towards bio-based raw materials is gaining traction to improve the sustainability profile of acrylate production. reportprime.comrenewable-carbon.eu Research into producing acrylic acid from renewable resources like lactic acid or waste biomass, such as apple pomace, presents a long-term strategy for reducing reliance on fossil-fuel-derived propylene. renewable-carbon.eumdpi.com

The following table summarizes key parameters and their impact on resource efficiency in this compound synthesis.

| Parameter | Description | Impact on Resource Efficiency | Research Findings |

| Reactant Molar Ratio | The ratio of isoheptyl alcohol to acrylic acid. | Using an excess of alcohol can drive the reaction to completion, maximizing the conversion of acrylic acid. guidechem.com | Molar ratios of alcohol to acid, such as 1.1:1 or higher, are often used. guidechem.com Efficient recycling of the excess alcohol is crucial for economic viability. google.com |

| Catalyst Type | Homogeneous (e.g., sulfuric acid) vs. Heterogeneous (e.g., solid acids). | Heterogeneous catalysts are generally preferred for easier separation from the product mixture, reducing downstream processing steps and waste. They can often be regenerated and reused, lowering catalyst consumption. core.ac.uk | Solid acid catalysts like sulfated zirconia are being explored to replace traditional corrosive and hard-to-remove homogeneous catalysts. core.ac.uk |

| Process Control | Management of reaction temperature and pressure. | Precise control avoids side reactions and the polymerization of acrylic acid, increasing the selectivity and yield of this compound. google.commdpi.com | Patented processes utilize staged vacuum and temperature profiles to optimize the reaction rate and prevent by-product formation. google.com |

| Production Method | Continuous vs. Batch processing. | Continuous flow processes generally offer better control, higher yields, reduced by-product formation, and improved scalability and energy efficiency compared to batch processes. google.com | Industrial-scale production favors continuous esterification for its consistency and efficiency. |

Waste Stream Management and Recycling in Synthesis

The synthesis of this compound generates several waste streams that require robust management and recycling strategies to minimize environmental impact and improve the economic efficiency of the process. google.comrsc.org The primary sources of waste include water generated during the esterification reaction, unreacted raw materials, heavy by-products, and volatile organic compounds (VOCs) in tail gas. google.com

A comprehensive approach to waste management is detailed in modern production systems, which integrate recycling loops for nearly all major waste streams. google.com

Water and Catalyst Recovery: The water produced during the reaction contains dissolved catalysts (if water-soluble catalysts are used), unreacted acrylic acid, and slightly soluble isoheptyl alcohol. google.com This wastewater cannot be discharged directly. google.com Advanced systems route this stream to a catalyst recovery unit. The recovered catalyst can be reused in the synthesis process, and the water, after purification, can be utilized as a cooling medium or for washing steps in the process, thus reducing the consumption of fresh water resources. google.com

Management of Heavy Components: The bottom stream from the final purification column consists of "heavy components," which can include oligomers and other high-boiling-point by-products. google.com These are collected and can be sent to a cracking unit. Through thermal or catalytic cracking, these heavy components are broken down into valuable, recyclable materials, including this compound, acrylic acid, and isoheptyl alcohol, which are then fed back into the production process. This turns a waste stream into a valuable resource. google.com

Wastewater from Washing: After the reaction, the crude ester is typically washed to remove any remaining catalyst and impurities. patsnap.com This washing wastewater, which may contain salts and organic residues, must be treated. In integrated systems, this stream can also be directed to the catalyst recovery and water regeneration subsystem. google.com Biological treatment methods, such as using activated sludge, can be employed to reduce the chemical and biological oxygen demand of the final effluent before discharge. google.com

The table below outlines the primary waste streams from this compound synthesis and their corresponding management and recycling methods.

| Waste Stream | Composition | Management & Recycling Method | Benefit |

| Esterification Water | Water, dissolved catalyst, traces of acrylic acid and isoheptyl alcohol. | Sent to a catalyst recovery unit; purified water is reused for cooling or washing. google.com | Reduces fresh water consumption and allows for catalyst recycling. google.com |

| Unreacted Materials (Liquid & Gas) | Isoheptyl alcohol, acrylic acid. | Recovered via distillation and from tail gas; recycled back to the esterification reactor. google.com | Improves raw material utilization rate and process economics. google.com |

| Heavy Components | High-boiling by-products, oligomers. | Collected and processed in a cracking unit to recover monomer, alcohol, and acid, which are then reused. google.com | Maximizes resource utilization by converting waste into valuable raw materials. google.com |

| Washing Wastewater | Water, neutralized catalyst (salts), impurities. | Sent to a water regeneration system for catalyst recovery and water recycling; final effluent may undergo biological treatment. google.comgoogle.com | Minimizes final waste discharge and recovers valuable materials. google.com |

By implementing such integrated waste management and recycling strategies, the production of this compound can be shifted towards a more circular and environmentally sustainable model, aligning with modern principles of green chemistry. google.comautm.net

Polymerization Mechanisms and Kinetics of Isoheptyl Acrylate

Homopolymerization and Copolymerization Fundamentals

Isoheptyl acrylate (B77674) can undergo both homopolymerization, where it is the sole monomer, and copolymerization, where it reacts with other monomers. smolecule.comontosight.ai This allows for the tailoring of polymer properties for specific applications. For instance, it can be copolymerized with monomers like methyl acrylate and butyl acrylate to create copolymers with customized characteristics. The resulting polymers, whether homopolymers or copolymers, have applications in adhesives, coatings, and personal care products. ontosight.aiontosight.ai

Free radical polymerization is a common method for polymerizing isoheptyl acrylate. This chain-growth process involves the initiation, propagation, and termination of polymer chains by free radicals. mdpi.com The double bond within the acrylate group is susceptible to attack by radicals, leading to the formation of long polymer chains. smolecule.com

The initiation of free-radical polymerization can be achieved through various means, including the use of thermal initiators or, under specific conditions, by molecular oxygen. While oxygen is typically considered an inhibitor of free-radical polymerization at lower temperatures, it has been shown to act as a catalyst at elevated temperatures (above 140 °C) for alkyl acrylates. westlake.edu.cnfigshare.com

In this oxygen-catalyzed mechanism, a triplet diradical intermediate is formed from the reaction of solvated oxygen with an alkyl acrylate monomer. This intermediate then reacts with another monomer molecule and subsequently dissociates from the molecular oxygen, allowing the polymerization to proceed. westlake.edu.cnfigshare.com This method can lead to high monomer conversion in a short period without the need for conventional initiators. westlake.edu.cn The process is influenced by the concentration of oxygen, with higher concentrations potentially leading to increased polymerization rates and monomer conversion. westlake.edu.cn

Other initiation methods involve the use of conventional free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Redox initiation systems, which involve one-electron transfer reactions, can also be employed to generate free radicals under milder conditions. cmu.edu

Table 1: Comparison of Initiation Methods for Acrylate Polymerization

| Initiation Method | Description | Key Features |

|---|---|---|

| Thermal Initiators (e.g., AIBN, Benzoyl Peroxide) | Decomposition of the initiator molecule by heat to form free radicals. | Commonly used, predictable initiation rates based on temperature. |

| Oxygen-Catalyzed Initiation | Molecular oxygen acts as a catalyst at high temperatures (>140 °C) to initiate polymerization. westlake.edu.cnfigshare.com | Can achieve high conversion without conventional initiators, sustainable. westlake.edu.cn |

| Redox Initiation | Generation of free radicals through one-electron transfer reactions between an oxidizing and a reducing agent. cmu.edu | Effective under mild conditions, useful in emulsion polymerization. cmu.edu |

| Photoinitiation | Use of photoinitiators that generate radicals upon exposure to UV light. mdpi.com | Allows for spatial and temporal control over the polymerization process. rsc.org |

The kinetics of acrylate polymerization can be complex due to the occurrence of secondary reactions, such as intramolecular and intermolecular chain transfer. researchgate.net Intramolecular chain transfer, or backbiting, can lead to the formation of mid-chain radicals, which are less reactive than the propagating secondary radicals and can result in branched polymer structures. researchgate.netmdpi.com

Besides free-radical polymerization, this compound can potentially be polymerized through ionic mechanisms, although these are less common for this specific monomer.

Cationic polymerization is initiated by a cationic species that transfers a charge to a monomer, making it reactive. wikipedia.org This method is typically suitable for monomers with electron-donating substituents that can stabilize the resulting carbocation. wikipedia.org The reaction is highly sensitive to the solvent used, with more polar solvents generally leading to faster propagation rates due to better separation of the ion pairs. wikipedia.org Termination in cationic polymerization often occurs through rearrangement with the counterion. wikipedia.org

Anionic polymerization involves a negatively charged active center. youtube.com It is a form of living polymerization, meaning that in the absence of impurities, the growing chains remain active even after all the monomer has been consumed. youtube.com This allows for the synthesis of well-defined block copolymers. youtube.com Anionic polymerization is typically used for monomers with electron-withdrawing groups. While some acrylic emulsions have been prepared using anionic polymerization in the presence of cationic monomers, this often involves multi-step processes to avoid instability. patsnap.com For instance, a step-by-step emulsion polymerization can be used where a pre-emulsion containing a functional monomeric acid is polymerized and neutralized before the addition and polymerization of a pre-emulsion containing a cationic monomer. patsnap.com

Thiol-acrylate reactions are another important pathway for the polymerization and modification of acrylate-based materials. These reactions can proceed through either a radical-mediated or a base-catalyzed Michael addition mechanism. mdpi.com

In the radical-mediated pathway, a thiyl radical is generated, typically through the use of a photoinitiator and UV irradiation or by thermal activation. mdpi.com This thiyl radical then adds across the double bond of the acrylate monomer. The resulting acrylic radical can either propagate by reacting with another acrylate monomer or abstract a hydrogen from a thiol group, which generates a new thiyl radical and continues the chain reaction. mdpi.com

This process is a competition between the chain-growth homopolymerization of the acrylate and the step-growth mechanism of the thiol-ene reaction. mdpi.com It has been noted that the rate constant for acrylate propagation can be higher than that for hydrogen abstraction from the thiol, which can lead to incomplete reaction of the thiol groups. mdpi.com These radical-mediated reactions are versatile and can be selectively activated by various thermal or photoinitiators. mdpi.com

Thiol-Acrylate Reaction Pathways

Thiol-Michael Addition (Step-Growth Mechanism)

The Thiol-Michael addition reaction is a highly efficient, often catalyst-driven, step-growth mechanism for the polymerization of acrylates like this compound with polythiols. This reaction involves the conjugate addition of a nucleophilic thiol to the electron-deficient double bond of the acrylate. upc.edursc.org The process is known for its high selectivity, proceeding rapidly at room temperature without the formation of by-products. upc.edu

The mechanism typically begins with the formation of a thiolate anion, which can be generated through base or nucleophile catalysis. upc.edumdpi.com In base-catalyzed systems, a strong base abstracts a proton from the thiol, creating the reactive thiolate. upc.edu In nucleophile-initiated systems, the nucleophile attacks the acrylate, generating a carbanion that then deprotonates the thiol. rsc.org The resulting thiolate anion then attacks the β-carbon of the acrylate, followed by protonation to yield the final thioether product. This process repeats, leading to the formation of a polymer network.

The kinetics of the Thiol-Michael addition are influenced by several factors, including the choice of catalyst, solvent, and the structure of the reactants. mdpi.com Polar aprotic solvents can accelerate the reaction by stabilizing the thiolate anion. mdpi.com The reaction rate is generally first-order with respect to both the thiol and acrylate concentrations. Studies on similar acrylate systems have shown that the reaction can be very fast, reaching high conversions in a short period. researchgate.net For instance, in some systems, near-complete conversion of thiol groups can be achieved within hours at room temperature. researchgate.net The high efficiency and selectivity of the Thiol-Michael addition make it a "click" reaction, ideal for creating well-defined polymer architectures. rsc.org

The following table summarizes key aspects of the Thiol-Michael addition for acrylates:

| Parameter | Description | Source(s) |

| Mechanism Type | Step-Growth Polymerization | upc.edu |

| Key Reactants | This compound, Polythiol | rsc.org |

| Catalysis | Base or Nucleophile-catalyzed | upc.edumdpi.com |

| Reaction Conditions | Typically room temperature, can be solvent-free | upc.edu |

| Key Advantages | High efficiency, high selectivity, no by-products, mild reaction conditions | upc.edursc.org |

Controlled/Living Radical Polymerization (CRP) of Acrylates Incorporating this compound

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, dispersity (Ð), and architecture (e.g., block copolymers, star polymers). sigmaaldrich.com These methods are applicable to a wide range of monomers, including acrylates like this compound. thieme-connect.com

ATRP is a robust CRP method that utilizes a transition metal complex (typically copper) to reversibly activate and deactivate propagating polymer chains. wikipedia.orgcmu.edu The process involves the reversible transfer of a halogen atom between the dormant polymer chain and the metal catalyst. wikipedia.org This maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth. researchgate.netcmu.edu

For acrylates, the polymerization kinetics typically show a linear first-order relationship with respect to monomer concentration, indicating a constant number of propagating species. cmu.edufraunhofer.de The molecular weight of the resulting polymer increases linearly with monomer conversion, and polymers with low dispersity (typically Ð < 1.2) can be synthesized. researchgate.netrsc.org The rate of polymerization can be tuned by adjusting the concentrations of the initiator, catalyst, and ligand, as well as the temperature. researchgate.netcmu.edu

The table below summarizes typical components and conditions for the ATRP of acrylates:

| Component | Example/Condition | Role/Significance | Source(s) |

| Monomer | This compound, other acrylates | Building block of the polymer | researchgate.netacs.org |

| Initiator | Ethyl 2-bromopropionate (EBiB) | Determines the number of polymer chains | researchgate.netrsc.org |

| Catalyst | Copper(I) bromide (CuBr) | Activates the dormant polymer chain | researchgate.netcmu.edu |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Me₆TREN | Solubilizes and modulates the reactivity of the copper catalyst | researchgate.net |

| Solvent | Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Solubilizes reactants and polymer | rsc.orgacs.org |

| Temperature | 50-110 °C | Affects the rate of polymerization and equilibrium constant | researchgate.netcmu.edu |

RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including acrylates, under various reaction conditions. researchgate.net It controls polymerization by using a thiocarbonylthio compound, known as a RAFT agent, to reversibly deactivate propagating radicals through a degenerative chain transfer process. acs.org The choice of RAFT agent is crucial and depends on the type of monomer being polymerized.

For acrylates, trithiocarbonates and dithiobenzoates are commonly used RAFT agents. acs.org The polymerization exhibits living characteristics, such as a linear increase in molecular weight with conversion and the ability to synthesize block copolymers. RAFT polymerization is tolerant to a wide range of functional groups and can be performed in bulk, solution, emulsion, or miniemulsion.

Key components for RAFT polymerization of acrylates are outlined below:

| Component | Example | Role/Significance | Source(s) |

| Monomer | This compound | Monomer unit in the polymer chain | |

| RAFT Agent | Trithiocarbonates, Dithiobenzoates | Controls the polymerization by reversible chain transfer | acs.org |

| Initiator | Azobisisobutyronitrile (AIBN) | Provides the initial source of radicals | mdpi.com |

| Reaction Medium | Bulk, solution, emulsion, miniemulsion | Affects reaction kinetics and processing |

NMP is a CRP method that uses a stable nitroxide radical to reversibly trap the propagating radical, forming a dormant alkoxyamine species. rsc.orgacs.org This equilibrium between active and dormant chains allows for controlled polymerization. While initially limited to styrenic monomers, the development of new nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has expanded the scope of NMP to include acrylates. rsc.orgacs.org

The polymerization of acrylates via NMP can be conducted in bulk or solution at elevated temperatures (typically >100 °C). rsc.orgacs.org The use of SG1-based alkoxyamine initiators allows for the synthesis of well-defined polyacrylates with controlled molecular weights and low dispersities. rsc.orgrsc.org

| Component/Parameter | Example/Condition | Significance | Source(s) |

| Monomer | This compound, n-Butyl Acrylate | Polymer building block | rsc.orgacs.org |

| Nitroxide/Initiator | SG1-based alkoxyamines (e.g., MAMA-SG1) | Controls the polymerization via reversible termination | acs.orgrsc.org |

| Temperature | ~120-140 °C | Required to achieve a suitable rate of C-ON bond homolysis | acs.org |

| Reaction Medium | Bulk, solution | Homogeneous reaction conditions | rsc.org |

Photoinduced CRP methods utilize light as an external stimulus to control the polymerization process, offering spatial and temporal control. acs.orgcore.ac.uk These techniques can often be performed at room temperature, minimizing side reactions. rsc.org Several photo-CRP methods have been developed for acrylates, including photo-ATRP and photo-RAFT. acs.orgnih.gov

In photoinduced ATRP of acrylates, UV or visible light can be used to reduce the Cu(II) deactivator to the Cu(I) activator, initiating polymerization. acs.orgnih.gov This allows for polymerization to be switched on and off by controlling the light source. core.ac.uk Similarly, photo-RAFT can be initiated by light, either through direct photolysis of the RAFT agent or via a photoredox catalyst. rsc.orgrsc.org These methods have been successfully applied to the polymerization of a variety of acrylates, including functional and hydrophobic monomers like isooctyl acrylate. acs.orgrsc.org

The following table highlights features of photoinduced CRP for acrylates:

| Feature | Description | Source(s) |

| Control Mechanism | External light source (UV or visible) | Provides spatial and temporal control over polymerization |

| Reaction Temperature | Often room temperature | Minimizes side reactions and thermal degradation |

| Applicable Monomers | Wide range of acrylates, including functional and hydrophobic ones | Versatile for different polymer properties |

| Key Advantage | "On/off" control of polymerization | Allows for the synthesis of complex architectures |

Nitroxide-Mediated Polymerization (NMP)

Emulsion and Miniemulsion Polymerization of this compound

Emulsion and miniemulsion polymerization are heterogeneous techniques conducted in an aqueous medium, which is advantageous for heat removal and viscosity control. These methods are widely used for the industrial production of acrylic polymers.

In emulsion polymerization, the monomer is emulsified in water with a surfactant to form micelles. Polymerization is typically initiated by a water-soluble initiator, and the primary locus of polymerization is within the polymer particles swollen with monomer. For hydrophobic monomers like this compound, monomer transport from the monomer droplets to the growing polymer particles through the aqueous phase can be a rate-limiting step. acs.orgnih.gov

Miniemulsion polymerization differs from conventional emulsion polymerization in that the monomer droplets are much smaller (50-500 nm) and are stabilized against coalescence by a combination of a surfactant and a co-stabilizer (e.g., a long-chain alkane). researchgate.net In this case, the monomer droplets themselves act as the primary sites of polymerization. This approach is particularly well-suited for highly hydrophobic monomers like this compound, as it overcomes the mass transport limitations of conventional emulsion polymerization. nih.govehu.es Studies on similar hydrophobic acrylates like isooctyl acrylate and isobornyl acrylate have demonstrated the effectiveness of miniemulsion polymerization in achieving high conversion and controlling polymer properties. acs.orgresearchgate.net

The table below compares emulsion and miniemulsion polymerization for hydrophobic acrylates:

| Feature | Emulsion Polymerization | Miniemulsion Polymerization | Source(s) |

| Monomer Droplet Size | >1000 nm | 50-500 nm | researchgate.net |

| Nucleation Mechanism | Micellar, homogeneous, or droplet nucleation | Droplet nucleation is dominant | researchgate.net |

| Suitability for Hydrophobic Monomers | Can be limited by monomer transport | Well-suited, overcomes mass transport issues | nih.govehu.es |

| Stabilizer System | Surfactant | Surfactant and co-stabilizer | researchgate.net |

Surfactant Effects and Micelle Concentration

The amount of surfactant used can affect conversion rates, particle size and distribution, and the viscosity of the latex. pcimag.com For instance, in the emulsion polymerization of acrylic monomers, increasing the surfactant concentration can lead to higher molecular weights due to the generation of a greater number of polymer particles. ukdiss.com The choice between different types of surfactants, such as anionic or nonionic, also plays a crucial role. Anionic surfactants are often used for particle size control and electrostatic stabilization, while nonionic surfactants can enhance mechanical and thermal stability. pcimag.com The combination of both is common in commercial applications to achieve a balance of properties. pcimag.com

For hydrophobic monomers like acrylates, the selection of a surfactant with a CMC that aligns with the monomer's solubility is beneficial. ehu.es This ensures efficient emulsification and polymerization. ehu.es Research on other hydrophobic acrylates has shown that polymerizable surfactants can act similarly to conventional surfactants above their CMC, with particle formation occurring through both micellar and homogeneous nucleation. ukdiss.com

Initiator Type (Ionic vs. Nonionic) Influence

The choice of initiator, categorized as either ionic (e.g., potassium persulfate) or nonionic (e.g., t-butyl hydroperoxide), has a pronounced effect on the polymerization kinetics and the final properties of the poly(this compound). researchgate.net Studies on structurally similar hydrophobic monomers like isobornyl acrylate have demonstrated that both initiator types can be used in emulsion polymerization. researchgate.net

The initiator type influences the mechanism of particle initiation. researchgate.net Water-soluble ionic initiators typically generate radicals in the aqueous phase, which can then enter monomer-swollen micelles or propagate to a critical length to precipitate and form primary particles (homogeneous nucleation). acs.org Oil-soluble nonionic initiators, on the other hand, can promote polymerization within the monomer droplets, which is a key feature of miniemulsion polymerization. researchgate.net The interplay between initiator type and surfactant concentration can lead to shifts in the dominant nucleation mechanism, for example, from homogeneous to micellar nucleation as surfactant concentration increases. acs.org

Monomer Transport Phenomena in Aqueous Media

The transport of sparingly water-soluble monomers like this compound from monomer droplets through the aqueous phase to the growing polymer particles is a critical step in emulsion polymerization. acs.orgresearchgate.net This process can be a rate-limiting factor, especially for highly hydrophobic monomers. researchgate.netresearchgate.net The polymerization rate and the molecular weight of the resulting polymer are highly dependent on the monomer's ability to diffuse and maintain a sufficient concentration within the polymer particles. acs.org

For very hydrophobic monomers, such as stearyl acrylate, conventional emulsion polymerization is challenging due to low water solubility and high interfacial resistance. cmu.edu In such cases, monomer transport can be facilitated by phase transfer agents or by employing miniemulsion polymerization, where the monomer droplets themselves are the primary sites of polymerization, reducing the need for diffusion through the aqueous phase. cmu.eduacademie-sciences.fr Research on other acrylates has highlighted that for highly water-insoluble monomers, monomer transport limitations can significantly impact the polymerization rate. acs.org Some studies suggest that for certain hydrophobic systems, monomer transport may occur through direct collisions between droplets and particles, rather than solely by diffusion through the aqueous phase. researchgate.net

Nucleation Mechanisms in Emulsion Systems

Particle nucleation in the emulsion polymerization of this compound can proceed through several proposed mechanisms, the prevalence of which depends on the specific reaction conditions. The primary mechanisms include:

Micellar Nucleation: Radicals generated in the aqueous phase enter monomer-swollen surfactant micelles, initiating polymerization. researchgate.netmpg.de This is often considered the dominant mechanism when surfactant concentrations are above the CMC. pcimag.com

Homogeneous Nucleation: Radicals propagate in the aqueous phase with dissolved monomer until they reach a critical chain length and precipitate, forming primary particles that are then stabilized by surfactant. acs.orgmpg.de This mechanism can be significant, particularly at surfactant concentrations below the CMC. mpg.de

Droplet Nucleation: Radicals enter the larger monomer droplets to initiate polymerization. In conventional emulsion polymerization, this is generally considered a minor pathway due to the low surface area of the large droplets compared to micelles. acs.orgacademie-sciences.fr However, in miniemulsion polymerization, where droplets are much smaller and stabilized, this becomes the predominant nucleation mechanism. academie-sciences.fr

The presence of surfactants, even below the CMC, can assist in the nucleation process by lowering the energy barrier for particle formation. mpg.de The specific system's parameters, including monomer solubility, initiator type, and surfactant concentration, will determine the dominant nucleation pathway. researchgate.netacs.org

Kinetic Modeling and Mechanistic Studies of Polymerization

Influence of Reaction Parameters (Temperature, Monomer/Initiator Ratios)

The kinetics of this compound polymerization are strongly influenced by reaction parameters such as temperature and the ratio of monomer to initiator.

Monomer/Initiator Ratios: The ratio of monomer to initiator concentrations is a critical factor in controlling both the rate of polymerization and the molecular weight of the resulting polymer.

Polymerization Rate: The rate of polymerization typically shows a direct dependence on both the monomer and initiator concentrations. Kinetic studies on similar monomers have shown the rate to be proportional to the monomer concentration raised to a power greater than 1 and to the initiator concentration raised to a power around 0.5 (for thermal initiation), though deviations can occur. uobaghdad.edu.iqnih.gov

Molecular Weight: The molecular weight of the polymer is generally inversely proportional to the initiator concentration. uobaghdad.edu.iq A higher initiator concentration leads to a larger number of growing chains, which results in a lower average molecular weight at a given monomer conversion. Conversely, a higher monomer-to-initiator ratio tends to produce higher molecular weight polymers. mdpi.com

The following table summarizes the general influence of these parameters on polymerization kinetics.

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight |

| Increasing Temperature | Increases | Generally Decreases acs.org |

| Increasing Initiator Conc. | Increases uobaghdad.edu.iq | Decreases uobaghdad.edu.iq |

| Increasing Monomer Conc. | Increases uobaghdad.edu.iq | Increases |

This table presents general trends observed in free radical polymerization.

Reactivity Ratios in Copolymerization Systems

When this compound is copolymerized with other monomers, the composition of the resulting copolymer is determined by the relative reactivities of the monomers towards the growing polymer chains. These relative reactivities are quantified by monomer reactivity ratios, typically denoted as r₁ and r₂. uobaghdad.edu.iqmdpi.com

The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homo-propagation) to the rate constant for it adding a monomer 2 (cross-propagation). uobaghdad.edu.iq Similarly, r₂ describes the preference of a propagating chain ending in monomer 2.

If r₁ > 1, the growing chain preferentially adds its own type of monomer. mdpi.com

If r₁ < 1, the growing chain preferentially adds the other monomer. mdpi.com

If r₁ ≈ 1, there is no preference.

If r₁ * r₂ = 1, the copolymer has a random distribution of monomer units.

If r₁ and r₂ are both < 1, the system tends toward alternation and may have an azeotropic point, where the copolymer composition is the same as the feed composition. mdpi.com

These ratios are crucial for predicting copolymer composition and microstructure, which in turn dictate the final properties of the material. uobaghdad.edu.iqmdpi.com They are typically determined experimentally by polymerizing various feed compositions to low conversion and analyzing the resulting copolymer composition. uobaghdad.edu.iqekb.eg

Chain Transfer Reactions and Their Impact on Polymer Architecture

In the radical polymerization of this compound, as with other acrylic monomers, chain transfer reactions play a critical role in determining the final polymer architecture. wikipedia.org These reactions involve the termination of a growing polymer chain and the simultaneous initiation of a new one, effectively transferring the radical activity to another molecule. wikipedia.orgrubbernews.com This process significantly influences key polymer characteristics, primarily the average molecular weight and the degree of branching. rubbernews.comresearchgate.net

Intramolecular and intermolecular chain transfer to the polymer are also significant side-reactions, particularly at high monomer conversions. rubbernews.comresearchgate.net Intramolecular chain transfer, or "backbiting," occurs when the radical at the end of a growing chain abstracts a hydrogen atom from its own backbone. researchgate.netmdpi.com This typically happens via a stable six-membered ring transition state, creating a more stable tertiary mid-chain radical. researchgate.net Propagation from this new radical site leads to the formation of short-chain branches. researchgate.netmdpi.com Intermolecular chain transfer involves the abstraction of a hydrogen atom from the backbone of a "dead" polymer chain by a propagating radical, which also results in a mid-chain radical. mdpi.com Subsequent monomer addition to this site generates long-chain branches, which can significantly impact the polymer's rheological properties. rubbernews.com While chain transfer to the monomer is possible for acrylates, its probability is generally low compared to propagation. rubbernews.com

The table below illustrates the general effects of different chain transfer agents on the molecular properties of polyacrylates, which are analogous to what would be expected for poly(this compound).

Table 1: Impact of Chain Transfer Agents on Polyacrylate Architecture

| Chain Transfer Agent (CTA) Type | Example | Primary Effect on Polymer Architecture | Consequence for Polymer Properties |

|---|---|---|---|

| Thiols | n-dodecyl mercaptan (NDM), t-dodecyl mercaptan (TDM) | Significant reduction in molecular weight. rubbernews.comnih.gov | Decreased solution viscosity; lower shear resistance; increased tack and peel resistance in adhesives. nih.gov |

| Halocarbons | Carbon tetrabromide (CBr₄) | Effective molecular weight control. researchgate.net | Formation of specific end-groups (e.g., -CBr₃) which can be used for further functionalization. researchgate.net |

| Solvents | Toluene, Xylenes, Butanol | Moderate reduction in molecular weight, depending on the solvent's transfer constant. | Can influence polymer properties and may introduce specific end-groups from the solvent fragments. rubbernews.com |

| Catalytic Agents | Cobalt complexes | Catalytic chain transfer polymerization produces polymers with terminal double bonds (macromonomers). | Enables the synthesis of macromonomers for use in creating graft or block copolymers. |

Hydrogen Bonding Effects on Copolymerization Kinetics

When this compound is copolymerized with monomers capable of forming hydrogen bonds, such as acrylic acid (AA) or 2-hydroxyethyl acrylate (HEA), the kinetics of the reaction can be significantly altered. mdpi.comnih.gov Hydrogen bonding introduces specific intermolecular interactions that influence the reactivity of the monomers and the propagating radical chains. rsc.orgmdpi.com These effects are particularly pronounced in solution copolymerization, where the choice of solvent can either enhance or disrupt these hydrogen-bonding interactions. mdpi.comrsc.org

The primary kinetic consequence of hydrogen bonding is a change in the propagation rate coefficient (kp) and the monomer reactivity ratios. rsc.orgmdpi.com For instance, studies on the copolymerization of butyl acrylate (BA) with HEA have shown that the incorporation rate of HEA is increased relative to BA in bulk polymerization. mdpi.com This is attributed to hydrogen bonding between HEA molecules, which can affect the electron density of the double bond and make it more susceptible to radical attack. mdpi.com

The following table summarizes the observed kinetic effects in the copolymerization of acrylates with hydrogen-bonding monomers, providing insight into the expected behavior for this compound systems.

Table 2: Influence of Hydrogen Bonding on Acrylate Copolymerization Kinetics

| System | Solvent | Key Observation | Impact on Kinetics |

|---|---|---|---|

| Butyl Acrylate (BA) / 2-Hydroxyethyl Acrylate (HEA) | Bulk | Increased relative incorporation of HEA compared to its concentration in the monomer feed. mdpi.com | H-bonding between HEA monomers enhances HEA reactivity. mdpi.com |

| Butyl Acrylate (BA) / 2-Hydroxyethyl Acrylate (HEA) | n-Pentanol (H-bonding solvent) | Observable decrease in branching levels in the resulting polymer. mdpi.com | H-bonding between the solvent and polymer backbone sterically hinders chain-end movement, reducing the rate of intramolecular chain transfer (backbiting). mdpi.com |

| Butyl Acrylate (BA) / 2-Hydroxyethyl Acrylate (HEA) | Xylenes (Non-polar) | Promotes HEA incorporation relative to BA. mdpi.com | The non-polar solvent encourages self-association of HEA via H-bonds, increasing its relative reactivity. mdpi.com |

| Butyl Acrylate (BA) / 2-Hydroxyethyl Acrylate (HEA) | Dimethylformamide (DMF) (Polar aprotic) | Disrupts the enhanced reactivity of HEA observed in bulk systems. mdpi.com | DMF forms H-bonds with HEA, disrupting HEA self-association and reducing its relative reactivity. mdpi.com |

| Butyl Methacrylate (BMA) / 2-Hydroxyethyl Methacrylate (HEMA) | n-Butanol (H-bonding solvent) | Reduces the relative reactivity of HEMA compared to bulk polymerization. mdpi.com | Competitive H-bonding between HEMA-HEMA and HEMA-solvent alters propagation kinetics. mdpi.com |

Advanced Polymeric Materials Synthesis and Characterization with Isoheptyl Acrylate

Block and Graft Copolymer Architectures

The controlled arrangement of different polymer chains into block and graft copolymers allows for the development of materials with a combination of properties not achievable with homopolymers. Isoheptyl acrylate (B77674) is utilized in these architectures to impart specific characteristics such as flexibility and hydrophobicity.

Synthesis of Amphiphilic Block Copolymers

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, are of significant interest for their self-assembly properties in solution. While direct information on amphiphilic block copolymers specifically utilizing isoheptyl acrylate is limited in the provided search results, the principles of their synthesis can be inferred from related systems. Generally, the synthesis of such copolymers is achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com This method allows for the sequential addition of monomers to create well-defined block structures. mdpi.commdpi.com For instance, a hydrophilic block, such as poly(N-vinyl pyrrolidone) (PNVP), can be synthesized first, followed by the polymerization of a hydrophobic monomer like an alkyl acrylate to form the second block. mdpi.com The resulting amphiphilic block copolymers can self-assemble into micelles in selective solvents, with the insoluble block forming the core and the soluble block forming the corona. mdpi.comemich.edu

Thermoplastic Elastomer Development (e.g., PMMA-b-PIOA-b-PMMA Triblock Copolymers)

A notable application of this compound is in the development of thermoplastic elastomers (TPEs), particularly all-acrylate triblock copolymers. These materials combine the processability of thermoplastics with the elasticity of elastomers. A well-studied example is the poly(methyl methacrylate)-b-poly(isooctyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PIOA-b-PMMA) triblock copolymer. uliege.beumons.ac.beuliege.be

These triblock copolymers are typically synthesized via a two-step process involving sequential living anionic polymerization. uliege.beumons.ac.be First, a precursor triblock copolymer, poly(methyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PtBA-b-PMMA), is synthesized. uliege.beuliege.be This is followed by a selective transalcoholysis reaction where the central poly(tert-butyl acrylate) (PtBA) block is converted to poly(isooctyl acrylate) (PIOA) using isooctyl alcohol. uliege.beumons.ac.be This method allows for the creation of well-defined triblock copolymers with varying block lengths. uliege.beumons.ac.be

The resulting PMMA-b-PIOA-b-PMMA copolymers exhibit phase separation, forming distinct PMMA (hard) and PIOA (soft) domains. uliege.beumons.ac.beumons.ac.be The morphology of these domains, which can be spherical, cylindrical, or lamellar, is dependent on the copolymer composition. uliege.beumons.ac.be These materials behave as TPEs, although their tensile properties can be limited by the high entanglement molecular weight of the PIOA block. uliege.beumons.ac.be

| Sample | Mn (PMMA-b-PtBA-b-PMMA) (g/mol) | Mn (PMMA-b-PIOA-b-PMMA) (g/mol) | PMMA Weight % | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|---|

| MIM-1 | 5,000-100,000-5,000 | 5,000-140,000-5,000 | 6.7 | - | - |

| MIM-8 | 50,000-300,000-50,000 | 50,000-300,000-50,000 | 25 | - | - |

Functional Polymer Design

Incorporating functional monomers like this compound into polymer chains allows for the design of materials with specific and often responsive properties.

Development of Degradable Copolymers (e.g., Poly(acrylate-co-isocyanide) for Photodegradation)

The introduction of degradable linkages into polymer backbones is a key strategy for creating environmentally benign materials. One approach involves the copolymerization of acrylates with isocyanides to produce photodegradable polymers. nih.gov A cobalt-mediated radical polymerization can be used to synthesize non-alternating poly(acrylate-co-isocyanide) copolymers. nih.gov The resulting polymer contains β-imine ester linkages that can tautomerize to β-enamine esters. nih.gov Subsequent hydrolysis can convert these to ketone groups within the polymer backbone. nih.gov Both the poly(acrylate-co-isocyanide) and the resulting poly(acrylate-co-ketone) copolymers are susceptible to chain cleavage upon exposure to 390 nm light, demonstrating their photodegradable nature. nih.gov While this research provides a general framework, specific studies detailing the use of this compound in such systems are needed to fully understand its influence on the degradation properties.

Synthesis of Colloidal Microspheres (e.g., Poly(styrene-acrylates-acrylic acid) Systems)

This compound is also used in the synthesis of colloidal microspheres, which are of interest for applications such as photonic crystals and sensors. researchgate.netrepositorioinstitucional.mxkab.ac.ug Polystyrene-based microspheres can be prepared by emulsion copolymerization using various acrylate comonomers, including isooctyl acrylate (often used interchangeably with this compound in the literature), to modify their properties. researchgate.netrepositorioinstitucional.mxkab.ac.ug The incorporation of isooctyl acrylate into poly(styrene-co-acrylate-co-acrylic acid) microspheres has been shown to reduce the brittleness of films formed from these particles and enhance their adhesive properties. researchgate.netrepositorioinstitucional.mx The resulting microspheres, with diameters typically in the range of 200-350 nm, can self-assemble into ordered structures that exhibit iridescence. researchgate.netrepositorioinstitucional.mx Unlike typical core-shell particles, these microspheres may exhibit a single glass transition temperature, suggesting a more homogeneous distribution of the comonomers. researchgate.netrepositorioinstitucional.mx

| Sample ID | Isooctyl Acrylate in Feed (mol%) | Isooctyl Acrylate in Copolymer (mol%) | Particle Diameter (nm) | Film Properties |

|---|---|---|---|---|

| Rx-42 | 15 | 23 | 275 | Less brittle, very iridescent |

| Rx-66 | 30 | 39 | 332 | Lack of color, transparent |

Structure-Property Relationships in this compound Polymers

The performance characteristics of polymeric materials derived from this compound and its structural analogs, such as isooctyl acrylate, are intrinsically linked to their molecular architecture. Understanding these structure-property relationships is fundamental for designing advanced materials with tailored functionalities. Key aspects of this relationship include the polymer's microstructure, its response to deformation and flow (viscoelasticity), and the phase behavior in multicomponent systems like block copolymers.

Influence of Polymer Microstructure on Material Performance

The microstructure of a polymer—encompassing features like chain branching, molecular weight distribution, and cross-linking—critically dictates its macroscopic properties. In acrylic polymers, these features are heavily influenced by the polymerization process itself.

Radical polymerization of acrylic monomers is known to involve significant chain transfer events, leading to the formation of both short and long-chain branches. researchgate.net Intramolecular chain transfer, or "backbiting," is a dominant process that creates a mid-chain radical, which is more stable than an end-chain radical. researchgate.net This stable radical can slow down the propagation rate and lead to a high fraction of mid-chain radicals during polymerization. researchgate.net The presence of these branches and the resulting polymer topology directly impact material performance. For instance, in the context of pressure-sensitive adhesives (PSAs), the degree of branching and the formation of gel (insoluble polymer networks) are crucial. The use of high surfactant concentrations at a low pH during emulsion polymerization can increase the final gel content of the latex. researchgate.net This alteration in polymer microstructure affects the mobility of the polymer chains, which in turn modifies the adhesive properties of the material. researchgate.net As the gel content increases due to these reactions, the average molecular weight of the soluble portion (sol) of the polymer tends to decrease. researchgate.net

The choice of the acrylate monomer itself plays a defining role. A comparison between triblock copolymers made with poly(isooctyl acrylate) (PIOA) and those made with poly(n-butyl acrylate) (PnBA) reveals significant differences in mechanical properties. The average molecular weight between chain entanglements (Me) is a key parameter; for PIOA, Me is estimated to be 59,000 g/mol , which is substantially larger than that for PnBA (28,000 g/mol ). uliege.be This lower entanglement density in PIOA-based materials contributes to poorer ultimate tensile properties compared to their PnBA counterparts. uliege.be

In pressure-sensitive adhesives, the polymer microstructure governs the balance of adhesive and cohesive strength. Studies on acrylic PSAs show that reaction conditions like temperature and initiator concentration alter the polymer's molecular weight and elasticity. researchgate.net An increase in reaction temperature can lead to a lower storage modulus (G') due to a reduction in molecular weight, which decreases the PSA's elasticity. researchgate.net Conversely, increasing initiator concentration can raise both the storage (G') and loss (G'') moduli, enhancing elasticity. researchgate.net

Table 1: Effect of Microstructural Elements on Polymer Properties

| Microstructural Feature | Influencing Factor | Resulting Impact on Material Performance | Source |

| Branching | Intramolecular chain transfer ("backbiting") during radical polymerization. | Affects polymer chain mobility and reaction kinetics. | researchgate.net |

| Gel Content | Surfactant concentration during emulsion polymerization; intermolecular chain transfer. | Higher gel content can alter adhesive properties and decrease the molecular weight of the sol fraction. | researchgate.net |

| Entanglement Density (Me) | Monomer side-chain structure (e.g., iso-octyl vs. n-butyl). | A higher Me (lower entanglement density) in poly(isooctyl acrylate) leads to poorer tensile properties compared to poly(n-butyl acrylate) systems. | uliege.be |

| Molecular Weight | Polymerization temperature and time. | Lower molecular weight reduces storage modulus (G') and elasticity in pressure-sensitive adhesives. | researchgate.net |

Viscoelastic Behavior and Rheological Properties

Viscoelasticity is a hallmark of polymeric materials, defining their dual solid-like (elastic) and liquid-like (viscous) response to applied stress. The rheological properties, which describe flow and deformation, are critical for both material processing and end-use performance, particularly in applications like adhesives and thermoplastic elastomers. researchgate.netumons.ac.be The viscoelastic nature of acrylic polymers is typically characterized by the storage modulus (G'), representing the elastic energy stored, and the loss modulus (G''), representing the energy dissipated as heat. researchgate.netnih.gov

For acrylic pressure-sensitive adhesives, there is a strong correlation between rheological data and adhesive performance:

Tack is often improved by a lower storage modulus (G') at a frequency of 1 Hz, which allows for better wetting of the substrate surface. researchgate.net

Peel Strength correlates with a high loss modulus (G'') at high frequencies (e.g., 100 Hz), reflecting greater energy dissipation during the peeling process. researchgate.net

Shear Resistance is enhanced by a higher storage modulus (G') at low frequencies (e.g., 0.1 Hz), which indicates greater cohesive strength within the adhesive. researchgate.net

In block copolymers such as poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) (MIM), the viscoelastic response is highly dependent on temperature. umons.ac.be Below the glass transition temperature (Tg) of the hard PMMA blocks, the material is rigid. Above the PMMA Tg, the material enters a rubbery plateau, behaving as a thermoplastic elastomer. uliege.beumons.ac.be The complex viscosity of these materials changes significantly with temperature. For instance, a triblock copolymer with short PMMA end blocks may exhibit Newtonian (liquid-like) flow behavior at temperatures well above its Tg (e.g., 160°C), while showing non-Newtonian behavior at lower temperatures (e.g., 120°C). uliege.be The high viscosity of PMMA compared to other polymers like polystyrene means that MIM triblocks generally require higher processing temperatures than their styrene-based counterparts. uliege.beumons.ac.be

Table 2: Rheological Properties and Their Relation to Adhesive Performance

| Rheological Parameter | Measurement Frequency | Desired Value for Performance | Associated Adhesive Property | Source |

| Storage Modulus (G') | 1 Hz | Low | Increased Tack | researchgate.net |

| Storage Modulus (G') | 0.1 Hz | High | Increased Shear Resistance | researchgate.net |

| Loss Modulus (G'') | 100 Hz | High | Increased Peel Strength | researchgate.net |

Phase Behavior and Order-Disorder Transitions in Block Copolymers

Block copolymers are composed of two or more chemically distinct polymer chains linked together. kit.edu Due to the immiscibility of the different blocks, they tend to self-assemble into ordered, nanometer-scale domains, a phenomenon known as microphase separation. umons.ac.bekit.edu The resulting morphology (e.g., spheres, cylinders, or lamellae) depends on the relative volume fractions of the constituent blocks.

In poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) (MIM) triblock copolymers, atomic force microscopy has revealed a two-phase morphology for all compositions studied. umons.ac.be The specific structure is dictated by the PMMA content:

Spherical morphology is observed at low PMMA content.

Cylindrical PMMA domains within a PIOA matrix are seen at intermediate PMMA content.

Lamellar structures form when the PMMA content is higher. umons.ac.be

As the temperature is increased, block copolymers can undergo a transition from a microphase-separated (ordered) state to a homogeneous (disordered) melt. This is known as the order-disorder transition (ODT). umons.ac.beprinceton.edu The ODT temperature (TODT) represents a balance between the enthalpic repulsion between the blocks and the entropic desire for mixing. princeton.edu The viscoelastic properties of the copolymer change significantly at the ODT, which is a critical parameter for processing. umons.ac.be

However, in MIM systems, the transition can be kinetically limited. The very high melt viscosity of the PMMA blocks can hinder the chain diffusion required for the system to reach a disordered state. umons.ac.be Consequently, the microdomain structure in MIM triblocks can persist at temperatures far beyond the theoretical ODT, especially when the PMMA blocks have a high molecular weight. umons.ac.be This kinetic delay of the ODT means that MIM copolymers often need to be processed at higher temperatures compared to analogous styrene-isoprene block copolymers. umons.ac.be

Table 3: Observed Morphologies in MIM Triblock Copolymers

| Copolymer Composition (PMMA content) | Observed Morphology | Source |

| Low | Spherical PMMA domains in a PIOA matrix | umons.ac.be |

| Intermediate | Cylindrical PMMA domains in a PIOA matrix | umons.ac.be |

| High | Lamellar structure of alternating PMMA and PIOA domains | umons.ac.be |

Analytical Methodologies for Isoheptyl Acrylate and Its Polymers

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in identifying the functional groups, elemental composition, and chemical environment of isoheptyl acrylate (B77674) monomers and polymers.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of isoheptyl acrylate and its polymers, FTIR is used to confirm the presence of key chemical bonds. The spectrum of an acrylate polymer will prominently feature a strong absorption peak corresponding to the ester carbonyl (C=O) stretch, typically found around 1730 cm⁻¹. spectroscopyonline.com Another characteristic signal is the C=C bond of the acrylate monomer, which appears around 1637 cm⁻¹. gammadata.seazom.com During polymerization, the decrease in the intensity of the C=C bond signal indicates the consumption of the monomer. gammadata.seazom.com Simultaneously, the O=C-O-C ester bond in the resulting polymer gives rise to signals, such as the one observed at 1241 cm⁻¹, which increases as the reaction progresses. gammadata.seazom.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Ester Carbonyl (C=O) Stretch | ~1730 | Confirms the presence of the acrylate ester group. spectroscopyonline.com |

| Acrylate C=C Stretch | ~1637 | Indicates the presence of the unreacted monomer. gammadata.seazom.com |

| O=C-O-C Ester Bond | ~1241 | Shows the formation of the polymer backbone. gammadata.seazom.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for Composition)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and composition of this compound and its polymers. ¹H-NMR, in particular, is used to identify the different proton environments within the molecule. For acrylate monomers, the vinyl protons typically appear in the range of δ 5.8–6.4 ppm. In the case of poly(methyl acrylate), the methoxy (B1213986) group protons are observed around 3.80 ppm. researchgate.net The signals from the alkyl chain of the isoheptyl group will also be present in their characteristic regions of the spectrum. By integrating the signals, the relative amounts of each type of proton can be determined, allowing for compositional analysis of copolymers. researchgate.net

| Proton Environment | Typical Chemical Shift (δ, ppm) | Assignment |

| Vinyl Protons (in monomer) | 5.8 - 6.4 | CH₂=CH- |

| Methoxy Protons (in poly(methyl acrylate)) | ~3.80 | -OCH₃ researchgate.net |

| Alkyl Protons | Varies | Protons of the isoheptyl group |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ipfdd.de XPS is particularly useful for analyzing the surface of polymer films and coatings. It can be used to verify the presence and chemical state of elements like carbon and oxygen in poly(this compound). For copolymers, XPS can determine the surface composition, which may differ from the bulk composition. For instance, in copolymers containing copper complexes, XPS has been used to prove the formation of these complexes along the polymer chains. colab.ws Angle-resolved XPS can provide non-destructive depth profiling of the near-surface region. ipfdd.de

Chromatographic and Thermal Analysis

Chromatographic and thermal analysis techniques are essential for determining the molecular weight distribution and thermal properties of this compound polymers, which significantly influence their macroscopic behavior.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. This technique separates molecules based on their size in solution. From the GPC data, several important parameters can be calculated, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications. For example, a GPC analysis of an acrylic-based polymer showed an Mn of 34,232 g/mol and an Mw of 145,784 g/mol , resulting in a PDI of 4.26. regulations.gov The choice of solvent and calibration standards, often polystyrene, is critical for obtaining accurate results. regulations.govumons.ac.be

| Parameter | Description | Example Value |

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | 34,232 g/mol regulations.gov |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards the heavier molecules. | 145,784 g/mol regulations.gov |

| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). | 4.26 regulations.gov |

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Tg)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the amount of heat required to increase the temperature of a sample. It is used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. This property is critical as it dictates the material's flexibility and use temperature range. For example, in a study of poly(styrene-acrylates-acrylic acid) microspheres containing this compound, DSC was used to characterize their thermal behavior. researchgate.net The heating and cooling rates during the DSC experiment can influence the observed transition temperatures. mdpi.com By analyzing the heat flow versus temperature, other thermal events such as melting (Tm) and crystallization (Tc) can also be identified in semi-crystalline polymers. tainstruments.com

| Thermal Transition | Description |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Melting Temperature (Tm) | The temperature at which a crystalline polymer transitions to a liquid state. tainstruments.com |

| Crystallization Temperature (Tc) | The temperature at which a polymer crystallizes upon cooling from the melt. tainstruments.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of polymeric materials by measuring changes in mass as a function of temperature in a controlled atmosphere. setaramsolutions.com This analysis provides critical data on decomposition temperatures, which is vital for determining processing conditions and predicting the material's performance at elevated temperatures. setaramsolutions.com

In a typical TGA experiment, a small sample of the polymer is heated at a constant rate, and its mass is continuously recorded. openaccessjournals.com The resulting thermogram plots the percentage of mass loss against temperature. The onset of mass loss indicates the beginning of thermal degradation. For polyacrylates, degradation in an inert atmosphere often occurs through mechanisms like decarboxylation and the formation of monomers and alcohols.

Studies on similar long-chain polyacrylates, such as poly(2-ethylhexyl acrylate) (Poly(2-EHA)), provide insights into the expected thermal behavior. TGA of Poly(2-EHA) under an inert atmosphere shows that the material is thermally stable up to around 250°C at a low heating rate (5 °C/min), with degradation commencing beyond this temperature. nih.gov The rate of heating significantly influences the observed degradation temperatures, with higher rates shifting the degradation profiles to higher temperatures. nih.govmdpi.com

Table 1: TGA Data for Poly(2-ethylhexyl acrylate) at Various Heating Rates nih.gov

| Heating Rate (°C/min) | Onset of Degradation (°C) | Temperature of Maximum Decomposition Rate (°C) |

| 5 | ~250 | Not specified |

| 10 | Not specified | Not specified |

| 20 | Not specified | Not specified |

| 200 | ~310 | Not specified |

This table illustrates the typical shift in degradation temperature with varying heating rates for a polyacrylate similar to poly(this compound).

The compositional analysis of copolymers and blends containing acrylates can also be performed using TGA. For instance, in a glass-filled epoxy resin, TGA can distinguish between the degradation of the polymer matrix and the inert filler by performing the analysis in an inert atmosphere followed by a switch to an oxidative atmosphere to burn off any carbonaceous residue.

Morphological and Microstructural Characterization

The morphology and microstructure of this compound polymers, particularly in the form of nanolatexes, microspheres, and thin films, are critical to their application performance. Techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS) are instrumental in elucidating these features.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and internal structure of nanoparticles. nottingham.ac.ukthermofisher.com In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample create a magnified image. anapath.chatriainnovation.com This method is particularly well-suited for visualizing the morphology of polymer nanolatexes and microspheres.

For acrylate-based systems, TEM has been used to characterize the morphology of nanolatex particles synthesized via methods like microemulsion polymerization. researchgate.net Studies on polystyrene microspheres copolymerized with various acrylates, including isooctyl acrylate, have utilized TEM to confirm the spherical and regular shape of the particles, especially at lower comonomer contents. scilit.comresearchgate.netkab.ac.ug TEM images can reveal whether the particles have a core-shell structure or a more homogeneous composition. researchgate.net For instance, in a study of poly(styrene-co-isooctyl acrylate-co-acrylic acid) microspheres, TEM analysis showed that particles with comonomer content below approximately 30% were spherical and regular. scilit.comresearchgate.net The diameters of these microspheres were found to be in the range of 212 to 332 nm. researchgate.netkab.ac.ug

To prepare samples for TEM analysis, a dilute dispersion of the nanolatex or microspheres is typically deposited onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry. researchgate.net

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the surface topography and nanomechanical properties of polymer films. uchicago.edu It can map the surface in three dimensions and provide contrast based on material properties like stiffness, adhesion, and viscoelasticity. mccrone.combruker-nano.jp This makes it exceptionally useful for studying the surface morphology and phase separation in copolymers containing this compound.

In tapping mode AFM, the cantilever oscillates at its resonant frequency, and the phase lag between the drive and the response provides a "phase image" that reveals variations in material properties. mccrone.com This is particularly valuable for visualizing the microphase-separated domains in block copolymers. For all-acrylic thermoplastic elastomers, AFM has been used to study the phase separation of a central poly(alkyl acrylate) segment from surrounding thermoplastic sequences. researchgate.net The resulting morphology, which can consist of spheres, cylinders, or lamellae, is crucial for the material's elastomeric properties. researchgate.net

AFM can also be used to study the effect of annealing on film morphology. Heating a block copolymer film can enhance phase contrast, especially when heated above the glass transition temperature of one of the polymer species, making the domains more distinct. nih.gov The technique allows for the visualization of how the molecular structure and preparation conditions (e.g., solvent, thermal annealing) control the surface morphology. researchgate.net